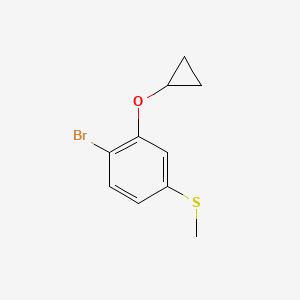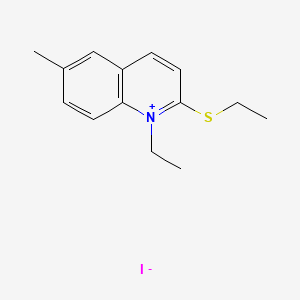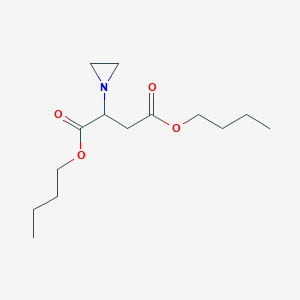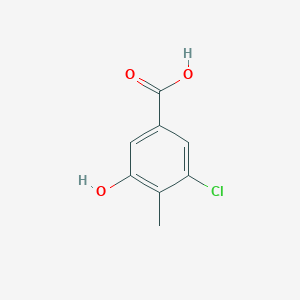
3-Chloro-5-hydroxy-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-hydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxy-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the benzene ring. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents such as sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes reaction optimization to ensure high yield and purity, as well as scaling up the reaction conditions to accommodate industrial requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as sodium methoxide or ammonia .
Major Products:
Oxidation: Formation of 3-chloro-5-hydroxy-4-methylbenzaldehyde or 3-chloro-5-hydroxy-4-methylbenzophenone.
Reduction: Formation of 3-chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-5-hydroxy-4-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of biochemical assays to study enzyme activity and metabolic pathways .
Medicine: The compound is investigated for its potential use in the development of anti-inflammatory and anticancer drugs. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as a corrosion inhibitor and in the formulation of specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Chloro-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it acts as a selective agonist of the lactate receptor GPR81 , leading to a decrease in triglyceride lipolysis in adipose tissue . This interaction is mediated through the binding of the compound to the receptor, triggering a cascade of intracellular signaling pathways that result in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-4-methylbenzoic acid
- 3-Chloro-4-hydroxybenzoic acid
- 4-Hydroxy-3-methylbenzoic acid
Comparison: 3-Chloro-5-hydroxy-4-methylbenzoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in biological interactions. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClO3 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
3-chloro-5-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
JFCNJJBZBCOHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



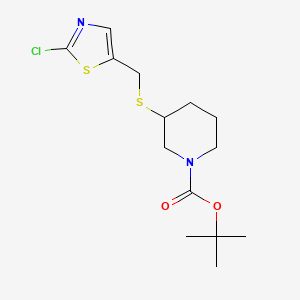


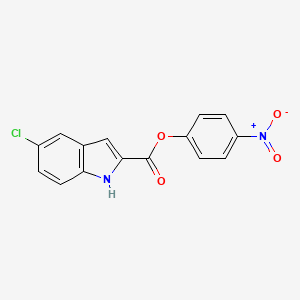
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
